Bicyclo[2.2.1]hept-5-en-2-ol
Overview
Description
Bicyclo[2.2.1]hept-5-en-2-ol, also known as 5-norbornene-2-ol, is a bicyclic organic compound with the molecular formula C₇H₁₀O. It is characterized by a bicyclo[2.2.1]heptane framework with a hydroxyl group attached to the second carbon and a double bond between the fifth and sixth carbons. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-en-2-ol can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and ethylene, followed by hydrolysis of the resulting adduct. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids are employed to facilitate the Diels-Alder reaction, and subsequent purification steps, including distillation and crystallization, are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to yield bicyclo[2.2.1]heptan-2-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is effective for reducing the double bond.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Bicyclo[2.2.1]hept-5-en-2-one or bicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: Bicyclo[2.2.1]heptan-2-ol.
Substitution: Bicyclo[2.2.1]hept-5-en-2-yl halides.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of various medicinal compounds.
Industry: It is used in the production of polymers and as an intermediate in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-5-en-2-ol depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the strained bicyclic structure and the presence of the hydroxyl group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ol can be compared with other similar compounds, such as:
Bicyclo[2.2.1]hept-2-ene (Norbornene): Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Bicyclo[2.2.1]heptane (Norbornane): Saturated analog without the double bond, resulting in different reactivity and physical properties.
Bicyclo[2.2.1]hept-5-en-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its combination of a strained bicyclic structure with a reactive hydroxyl group, which imparts distinct reactivity and versatility in various chemical and biological applications.
Biological Activity
Bicyclo[2.2.1]hept-5-en-2-ol, also known as 5-norbornene-2-ol, is an organic compound characterized by its bicyclic structure and the presence of a hydroxyl group. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and synthetic organic chemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
Molecular Formula: CHO
Molecular Weight: Approximately 114.16 g/mol
The bicyclic structure of this compound contributes to its unique reactivity and biological interactions. The presence of the hydroxyl group enhances its potential for hydrogen bonding and participation in various chemical reactions.
This compound participates in several biochemical pathways, influencing various biological targets:
- Chemical Transformations: The compound can undergo oxidation to form ketones or aldehydes, reduction to saturated bicyclic alcohols, and nucleophilic substitution reactions involving the hydroxyl group .
- Biological Interactions: Studies indicate that this compound can bind to proteins and nucleic acids, suggesting potential roles in modulating enzyme activity and receptor interactions .
- Retro-Diels-Alder Reactions: Under specific conditions, this compound can undergo Retro-Diels-Alder reactions, generating cyclopentadiene and dienophiles, which may be useful in synthetic strategies for biologically active compounds.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against certain strains of bacteria and fungi, making it a candidate for further exploration in antibiotic development.
Cytotoxic Effects
In vitro studies have indicated that this compound may possess cytotoxic properties against cancer cell lines. The mechanism behind this activity is still under investigation but may involve disruption of cellular processes or induction of apoptosis in malignant cells .
Case Studies
- Synthesis of Nucleoside Analogues:
-
Interaction with Biological Macromolecules:
- Research utilizing ion cyclotron resonance spectrometry revealed that this compound could form stable complexes with various proteins, suggesting its potential as a lead compound in drug design targeting specific protein interactions.
Data Tables
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 114.16 g/mol |
Antimicrobial Activity | Effective against bacteria |
Cytotoxicity | Active against cancer cell lines |
Reaction Type | Outcome |
---|---|
Oxidation | Formation of ketones |
Reduction | Saturated bicyclic alcohols |
Substitution | Conversion to halides |
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOSBHNWXFSHSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871953 | |
Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13080-90-5, 2890-98-4, 694-97-3 | |
Record name | 5-Norbornen-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13080-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)hept-5-en-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | exo-2-Norbornenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | endo-2-Norbornenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.701 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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